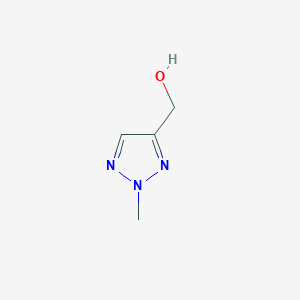

(2-methyl-2H-1,2,3-triazol-4-yl)methanol

描述

Historical Development of Triazole Derivatives

The historical development of triazole chemistry traces back to the pioneering work of Bladin in 1885, who first coined the term "triazole" to describe the five-membered three nitrogen-containing heterocyclic aromatic ring system with molecular formula C₂H₃N₃. This foundational discovery marked the beginning of an extensive exploration into triazole chemistry that would span more than a century. Following Bladin's initial work, the chemistry of triazoles developed gradually, with significant acceleration occurring through the establishment of several facile and convenient synthetic techniques alongside discoveries of their versatile interactions with biological systems.

A pivotal moment in triazole chemistry occurred in 1944 with the discovery of antifungal activities of azole derivatives by Woolley, which led to the subsequent invention of numerous pharmaceutical compounds including fluconazole, itraconazole, voriconazole, posaconazole, and efinaconazole. The mechanism of antifungal action became well-established through research demonstrating that triazole-type ring structures coordinate with the heme iron of cytochrome P450-dependent enzymes, particularly CYP 51, thereby inhibiting ergosterol synthesis.

The modern era of triazole chemistry was revolutionized by the work of Rolf Huisgen, who extensively studied the mechanism of 1,3-dipolar cycloaddition reactions in the 1960s. Professor Huisgen, who was professor emeritus at the University of Munich in Germany, significantly expanded the scope of these reactions, and although he did not discover the reaction itself, his detailed mechanistic studies made it important in organic synthesis. The reaction became known as Huisgen's cycloaddition in honor of his contributions and has been consolidated as a useful method for the preparation of five-membered heterocyclic compounds.

The development reached another milestone in 2002 with independent publications by Morten Meldal at the Carlsberg Laboratory in Denmark and Valery Fokin and Karl Barry Sharpless at the Scripps Research Institute, who reported the copper(I)-catalyzed variant of the azide-alkyne cycloaddition. Karl Barry Sharpless referred to this copper-catalyzed version as "the cream of the crop" of click chemistry and "the premier example of a click reaction". This breakthrough provided a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles, including derivatives like this compound.

Structural Significance of the 1,2,3-Triazole Core

The 1,2,3-triazole ring system occupies an important space in medicinal chemistry due to its unique structural properties, synthetic versatility, and pharmacological potential, making it a critical scaffold for drug discovery. The five-membered heterocyclic aromatic ring contains three nitrogen atoms positioned at the 1, 2, and 3 positions, creating a distinctive electronic environment that influences the compound's chemical and biological properties. This arrangement of nitrogen atoms within the ring structure provides multiple sites for potential interactions with biological targets while maintaining structural stability under physiological conditions.

In this compound, the triazole core exhibits specific structural features that define its chemical behavior. The canonical SMILES notation CN1N=CC(=N1)CO indicates the precise connectivity pattern, where the methyl group is attached to the nitrogen at position 2, and the hydroxymethyl group is positioned at carbon 4. This substitution pattern creates an asymmetric molecule with distinct electronic and steric properties that influence its reactivity and potential biological activity.

The 1,2,3-triazole ring system demonstrates remarkable versatility as a bioisostere, pharmacophore, linker, and synthetic tool in drug discovery applications. As a bioisostere, the triazole ring can effectively replace other functional groups while maintaining or enhancing biological activity. The triazole ring is often used as a bio-isostere of the oxadiazole nucleus, where the oxygen atom in the oxadiazole nucleus is replaced by nitrogen in the triazole analogue. This structural modification can lead to improved pharmacological properties including enhanced metabolic stability, altered binding affinity, and modified physicochemical characteristics.

The aromatic nature of the 1,2,3-triazole ring contributes to its stability and provides opportunities for π-π stacking interactions with aromatic amino acid residues in protein binding sites. Additionally, the multiple nitrogen atoms within the ring can serve as hydrogen bond acceptors, facilitating interactions with biological macromolecules. These structural features make the 1,2,3-triazole core particularly valuable in medicinal chemistry applications where specific molecular recognition is required.

Role of Functional Group Substitution in Triazole Chemistry

Functional group substitution plays a crucial role in determining the chemical properties, biological activity, and synthetic utility of triazole derivatives. In this compound, two key substituents significantly influence the compound's characteristics: the methyl group at the N-2 position and the hydroxymethyl group at the C-4 position. These substitutions create a unique chemical environment that distinguishes this compound from other triazole derivatives and provides specific opportunities for further chemical modification.

The methyl group substitution at the N-2 position of the triazole ring serves multiple functions in the molecular architecture. This substitution helps establish the regiochemistry of the triazole ring and can influence the electronic distribution within the heterocycle. Methyl substitution at nitrogen positions in triazole rings often enhances lipophilicity compared to unsubstituted analogues, which can affect membrane permeability and biodistribution properties in biological systems. Furthermore, the N-methyl group provides steric protection that can influence the compound's stability and reactivity patterns.

The hydroxymethyl functional group at the C-4 position represents a particularly significant structural feature that expands the compound's synthetic versatility and potential biological activity. This primary alcohol group provides a reactive site for further chemical modifications, including oxidation to form the corresponding aldehyde or carboxylic acid, esterification reactions to create prodrug derivatives, or etherification to introduce additional functional groups. The presence of the hydroxyl group also enhances the compound's hydrogen bonding capacity, which can influence its solubility properties and interactions with biological targets.

Recent research has demonstrated that the strategic positioning of functional groups on triazole rings can dramatically impact their biological activities and synthetic applications. The combination of N-methyl and C-hydroxymethyl substitutions in this compound creates a balanced profile of hydrophilic and lipophilic characteristics that may be advantageous for various applications. The hydroxymethyl group contributes to water solubility and hydrogen bonding interactions, while the methyl group provides some degree of lipophilicity.

The synthesis of this compound is primarily achieved through the copper(I)-catalyzed azide-alkyne cycloaddition reaction, commonly known as the "click reaction". This synthetic approach involves the reaction of an organic azide with an alkyne to form the triazole ring, with careful control of reaction parameters such as temperature, reaction time, and catalyst loading to enhance yield and purity. The functional group substitution pattern in this compound reflects the careful selection of starting materials that provide the desired substitution pattern after cyclization.

Industrial production of such triazole derivatives mirrors laboratory methods but employs scaled-up processes to optimize efficiency and yield. Continuous flow reactors are often utilized to facilitate large-scale synthesis while maintaining high purity levels, demonstrating the practical importance of understanding how functional group substitution affects synthetic accessibility and scalability.

| Functional Group | Position | Chemical Effect | Synthetic Utility |

|---|---|---|---|

| Methyl Group | N-2 | Enhanced lipophilicity, steric protection | Regioselectivity control |

| Hydroxymethyl Group | C-4 | Hydrogen bonding capacity, reactive site | Further derivatization |

| Triazole Core | Ring System | Aromatic stability, multiple N atoms | Bioisostere applications |

属性

IUPAC Name |

(2-methyltriazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-7-5-2-4(3-8)6-7/h2,8H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCYUGLJCAPLPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=CC(=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942060-50-6 | |

| Record name | (2-methyl-2H-1,2,3-triazol-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Procedure:

- Preparation of the alkyne precursor : Alkynes bearing suitable functional groups are synthesized or obtained commercially.

- Generation of azide : Sodium azide is reacted with appropriate precursors to generate azides in situ.

- Cycloaddition reaction : The azide and alkyne are combined in the presence of a copper(I) catalyst, typically CuSO₄ with a reducing agent like sodium ascorbate, in a suitable solvent such as water, tert-butanol, or DMSO.

- Reaction conditions : Usually carried out at room temperature or slightly elevated temperatures (~80°C), with reaction times ranging from 5 to 12 hours, depending on substrate reactivity.

Example:

In one documented procedure, (E)-2-nitro-3-phenylprop-2-en-1-ol reacts with sodium azide in DMSO at 80°C for 10 minutes, leading to the formation of a 1,2,3-triazol-4-ylmethanol derivative after subsequent workup (Source).

Data Summary:

| Step | Reagents | Catalyst | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Azide + Alkyne | CuSO₄ + Sodium Ascorbate | Water/tert-butanol | Room temp to 80°C | 5-12 hours | High (>80%) | Regioselective 1,4-disubstituted triazoles |

Functionalization of the Triazole Ring at the 4-Position

To obtain the This compound specifically, the key step involves introducing a hydroxymethyl group at the 4-position of the triazole ring.

Approaches:

- Post-cycloaddition functionalization : After synthesizing the triazole core, the 4-position is functionalized via nucleophilic substitution or oxidation-reduction strategies.

- Direct synthesis from precursors : Incorporating hydroxymethyl groups during the initial synthesis by using hydroxymethylated alkynes or azides.

Specific Method:

- Hydroxymethylation of the 4-position : This can be achieved by reacting the 4-position of the triazole with formaldehyde or paraformaldehyde under acidic or basic conditions, leading to the formation of the hydroxymethyl derivative.

Example:

A reported method involves reacting the 4-position of a 1,2,3-triazole with formaldehyde in ethanol under mild basic conditions, yielding the hydroxymethylated triazole (Source).

Data Summary:

| Step | Reagents | Conditions | Outcome | Notes |

|---|---|---|---|---|

| 2 | Formaldehyde / Paraformaldehyde | Mild base (NaOH) | Hydroxymethylated Triazole | Efficient, high regioselectivity |

Alternative Synthetic Routes

Cyclization of Hydrazones and Azides

Multi-step Synthesis from Aromatic Precursors

- Aromatic aldehydes or ketones reacting with hydrazines and subsequent azide cycloaddition can produce substituted triazoles with hydroxymethyl groups, especially when hydroxymethylation steps are integrated.

Summary of Key Data and Reaction Conditions

| Method | Reagents | Catalyst | Solvent | Temperature | Reaction Time | Yield | Remarks |

|---|---|---|---|---|---|---|---|

| Click chemistry (CuAAC) | Azide + Alkyne | CuSO₄ + Sodium Ascorbate | Water / DMSO | Room temp to 80°C | 5-12 h | >80% | Regioselective, versatile |

| Hydroxymethylation | Formaldehyde / Paraformaldehyde | NaOH or mild acid | Ethanol / Aqueous | Mild heating | 1-4 h | High | Direct functionalization at 4-position |

| Cyclization of hydrazones | Hydrazones + Azides | Not specified | Organic solvents | Reflux | Variable | Moderate to high | Multi-step process |

Research Findings and Notes

- The synthesis of This compound is typically achieved via the CuAAC method, with subsequent hydroxymethylation to introduce the methanol group at the 4-position.

- Hydroxymethylation using formaldehyde derivatives is efficient and regioselective, often yielding high purity compounds suitable for further applications.

- The choice of reaction conditions, solvents, and catalysts significantly influences yield and regioselectivity, with aqueous media favored for green chemistry approaches.

- Structural confirmation is generally performed via NMR, IR, and mass spectrometry, ensuring the correct substitution pattern.

化学反应分析

Types of Reactions

(2-Methyl-2H-1,2,3-triazol-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions[][3].

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions[][3].

Major Products Formed

Oxidation: Formation of (2-methyl-2H-1,2,3-triazol-4-yl)carboxylic acid.

Reduction: Formation of dihydrotriazoles.

Substitution: Formation of various substituted triazoles depending on the nucleophile used[][3].

科学研究应用

Chemical Properties and Structure

The compound features a triazole ring with a hydroxymethyl side group and a methyl substituent at the second position. Its molecular formula is , which contributes to its unique chemical reactivity due to the presence of both nitrogen and hydroxyl functional groups. This structural configuration enhances its potential biological activities, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that derivatives of (2-methyl-2H-1,2,3-triazol-4-yl)methanol exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics. The compound's ability to disrupt microbial cell membranes is attributed to its triazole structure, which can interact with biological targets effectively.

Antiparasitic Potential

The compound has also been investigated for its antiparasitic properties. In particular, studies focusing on 1,2,3-triazole derivatives have shown promising results against Trypanosoma cruzi and Leishmania donovani, pathogens responsible for Chagas disease and leishmaniasis, respectively . The synthesis of prenyl-1,2,3-triazoles from azides and alkynes has paved the way for discovering new antimalarial drug candidates .

Fungicidal Properties

This compound has been explored for its potential as a fungicide. Its structural similarity to known fungicides allows it to inhibit fungal growth effectively. Preliminary studies suggest that it could be developed into a new class of agricultural chemicals aimed at combating crop diseases caused by fungi.

Synthesis and Characterization

The synthesis of this compound typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) method. This reaction has been widely adopted in medicinal chemistry due to its efficiency and specificity in forming triazole compounds. The following table summarizes the synthetic routes and yields reported in the literature:

| Synthesis Method | Reactants | Yield (%) | Reference |

|---|---|---|---|

| CuAAC | Azide + Alkyne | 85% | |

| Cyclization | Isoprenyl Azide + Alkynes | 78% |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound inhibited growth at low concentrations (MIC values ranging from 10 to 50 µg/mL), demonstrating its potential as a lead compound for antibiotic development.

Case Study 2: Antiparasitic Activity

In another investigation focused on antiparasitic activity, derivatives of this compound were tested against T. cruzi. Results showed significant activity with IC50 values below 5 µM, indicating strong potential for further development into therapeutic agents for parasitic infections .

作用机制

The mechanism of action of (2-methyl-2H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells .

相似化合物的比较

Structural Variations and Physicochemical Properties

The biological and physicochemical properties of triazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Triazole Derivatives

Key Observations:

- Phenyl Group: Enhances planar geometry, facilitating π-π interactions in crystal packing or protein binding . For example, (2-phenyl-2H-1,2,3-triazol-4-yl)methanol exhibits a flat structure, contrasting with the "V" shape of benzoylated analogs . Chlorophenyl Group: The electron-withdrawing chlorine atom increases electrophilicity, which may enhance binding to targets like enzymes but could also elevate toxicity . Ethyl Group: Increases hydrophobicity and alters physical state (e.g., liquid form in (2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanol) .

Crystallographic and Intermolecular Interactions

- Crystal Packing: Substituents dictate molecular geometry and packing. For example, 5-(4-methoxyphenyl)-2-methyl-2H-1,2,3-triazol-4-ylmethanone forms centrosymmetric dimers via C-H···N and C-H···π interactions, stabilized by the methoxyphenyl group .

- Solubility : Methyl and smaller alkyl groups may improve aqueous solubility compared to aromatic substituents .

生物活性

(2-methyl-2H-1,2,3-triazol-4-yl)methanol is a heterocyclic organic compound belonging to the class of 1,2,3-triazoles. Its unique structure, characterized by a triazole ring with a hydroxymethyl side group and a methyl substituent at the second position, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse sources and highlighting its applications in various fields.

The molecular formula of this compound is C₄H₇N₃O. The presence of both nitrogen and hydroxyl functional groups contributes to its reactivity and potential biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The triazole ring can bind to metal ions or cofactors in enzymes, potentially inhibiting their activity. This interaction may lead to significant biological effects by altering metabolic pathways.

- Receptor Binding : Triazole derivatives often exhibit high affinity for multiple receptors, facilitating changes in cellular signaling pathways. This characteristic underpins their diverse pharmacological profiles.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens. Its structural similarity to other triazole derivatives known for antifungal and antibacterial effects supports this potential .

- Antioxidant Properties : The presence of hydroxymethyl groups may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant capacity .

- Anticancer Potential : Some studies have indicated that triazole derivatives can inhibit cancer cell proliferation. Although specific data on this compound is limited, its structural relatives have shown promising anticancer activities .

- Anti-inflammatory Effects : Triazole compounds have been associated with the inhibition of inflammatory mediators. This activity could be relevant for developing treatments for inflammatory diseases.

Research Findings and Case Studies

A review of existing literature reveals several case studies that highlight the biological activities of triazole derivatives:

Synthesis Methods

The synthesis of this compound typically involves the copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) reaction. This method is favored due to its efficiency and ability to produce high yields:

常见问题

Q. What are the standard synthetic routes for (2-methyl-2H-1,2,3-triazol-4-yl)methanol?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, propargyl alcohol reacts with 2-methyl-2H-1,2,3-triazole-4-azide under Cu(I) catalysis, followed by purification via recrystallization (ethanol/water mixtures) . Reaction optimization includes controlling stoichiometry, solvent polarity, and reflux duration (6–8 hours) to improve yields .

Q. How is the compound characterized structurally?

Post-synthesis characterization employs nuclear magnetic resonance (NMR) for proton/carbon assignments, mass spectrometry (MS) for molecular weight confirmation, and single-crystal X-ray diffraction (SCXRD). SCXRD analysis uses programs like SHELXL for refinement, particularly for resolving hydrogen bonding and torsional angles in the triazole-methanol moiety .

Q. What solvents and conditions are optimal for recrystallization?

Ethanol-water mixtures are preferred due to the compound’s moderate polarity. Cooling the solution to 0–4°C after reflux promotes crystallization, with yields >75% reported under these conditions .

Advanced Research Questions

Q. How can structural data contradictions (e.g., bond lengths vs. computational models) be resolved?

Discrepancies between experimental (X-ray) and computational (DFT) bond lengths often arise from crystal packing effects. Refinement using SHELXL’s TWIN and HKLF5 commands can address twinning artifacts, while periodic boundary condition DFT simulations improve agreement with experimental data .

Q. What strategies enhance biological activity in tubulin-binding assays?

Modifying the triazole’s N-substituents (e.g., benzyl vs. methyl groups) alters steric hindrance at the colchicine binding site. Competitive fluorescence polarization assays using purified tubulin and colchicine analogs (e.g., combretastatin A-4) quantify binding affinity. IC₅₀ values correlate with substituent bulkiness, with methyl groups showing moderate activity (IC₅₀ ~10 µM) .

Q. How do reaction conditions influence regioselectivity in triazole formation?

Cu(I) catalysts favor 1,4-disubstituted triazoles, while Ru(II) catalysts yield 1,5-isomers. Solvent polarity (e.g., DMF vs. THF) further modulates regioselectivity. For this compound, CuSO₄·NaAsc in t-BuOH/H₂O achieves >95% 1,4-selectivity .

Q. What analytical methods resolve degradation products under oxidative conditions?

High-resolution LC-MS (ESI⁺ mode) identifies oxidation byproducts like triazole-4-carboxylic acid. Accelerated stability testing (40°C/75% RH for 28 days) coupled with kinetic modeling predicts shelf-life degradation pathways .

Methodological Guidance

- Crystallography : Use SHELXL’s PART and PLAN commands to model disorder in the methanol group. Anisotropic displacement parameters (ADPs) refine thermal motion in the triazole ring .

- Biological Assays : For cell cycle arrest studies (G2/M phase), synchronize BT-474 cells via serum starvation and analyze via flow cytometry with propidium iodide staining .

- Synthetic Scale-Up : Replace batch reflux with flow chemistry (microreactors) to reduce reaction time from 8 hours to 20 minutes while maintaining yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。